4-amino-5,5-dimethyl-2,5-dihydro-1H-imidazol-2-one
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Overview
Description
4-amino-5,5-dimethyl-2,5-dihydro-1H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5,5-dimethyl-2,5-dihydro-1H-imidazol-2-one can be achieved through various methods. One common approach involves the cyclization of amido-nitriles under mild conditions. For instance, the reaction of amido-nitriles with nickel catalysts can yield disubstituted imidazoles . Another method involves the reaction of dimethylammonium sulfate with ketones .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include adjusting the temperature, pressure, and concentration of reactants, as well as using specific catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-amino-5,5-dimethyl-2,5-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions typically involve mild temperatures and pressures to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
4-amino-5,5-dimethyl-2,5-dihydro-1H-imidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of materials with specific properties, such as dyes and catalysts
Mechanism of Action
The mechanism of action of 4-amino-5,5-dimethyl-2,5-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted imidazoles, such as:
- 4,5-dimethyl-1H-imidazole
- 1,3-dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
Uniqueness
4-amino-5,5-dimethyl-2,5-dihydro-1H-imidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C5H9N3O |
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Molecular Weight |
127.14 g/mol |
IUPAC Name |
5-imino-4,4-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C5H9N3O/c1-5(2)3(6)7-4(9)8-5/h1-2H3,(H3,6,7,8,9) |
InChI Key |
IZDSJCOLCBXROQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=N)NC(=O)N1)C |
Origin of Product |
United States |
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